3-Hydroxy-3-methylpentanoic acid
Overview
Description
3-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a branched-chain fatty acid that features a hydroxyl group and a carboxyl group
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-3-methylpentanoic acid, also known as 3-Hydroxy-3-methylvaleric acid, is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the metabolism of isoleucine .
Mode of Action
The compound interacts with its target enzyme, leading to a series of biochemical reactions. It is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate .
Biochemical Pathways
The compound is involved in the metabolism of isoleucine, an essential amino acid. It is synthesized from α-aceto-α-hydroxybutyrate and then processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . The transamination of 2-keto-3-methylvalerate yields isoleucine .
Result of Action
The result of the compound’s action is the production of isoleucine, an essential amino acid. Isoleucine plays a crucial role in various physiological processes, including protein synthesis and energy production .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-3-methylpentanoic acid interacts with several enzymes, proteins, and other biomolecules. It is derived from the reduction of 2-Keto-3-methylvaleric acid, possibly through the action of a lactate dehydrogenase . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylpentanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylpentanoic acid using appropriate oxidizing agents. Another method includes the use of organometallic reagents to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-methylpentanoic acid derivatives. The process typically requires specific catalysts and controlled reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 3-Methyl-2-pentanone, 3-Methylpentanoic acid.
Reduction: 3-Hydroxy-3-methylpentanol.
Substitution: 3-Chloro-3-methylpentanoic acid, 3-Bromo-3-methylpentanoic acid.
Scientific Research Applications
3-Hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylpentanoic acid
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylpentanedioic acid
Uniqueness
3-Hydroxy-3-methylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHVPSZIWXTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933847 | |
Record name | 3-Hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150-96-9 | |
Record name | 3-Hydroxy-3-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-3-methylvaleric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Hydroxy-3-methylpentanoic acid in cholesterol biosynthesis?
A1: this compound is structurally similar to mevalonic acid, a key precursor in the biosynthesis of cholesterol. Research has focused on synthesizing and evaluating mevalonic acid analogs, including this compound, as potential inhibitors of this pathway [1].
Q2: Did this compound itself prove to be an effective inhibitor of cholesterol biosynthesis?
A2: While designed as a potential inhibitor, this compound did not demonstrate significant inhibitory effects on cholesterol synthesis in rat liver slices or on HMG-CoA reductase activity in vitro [1]. This suggests that the 5-hydroxyl group present in mevalonic acid plays a crucial role in its biological activity within this pathway.
Q3: Were any derivatives of this compound found to impact lipid profiles?
A3: Interestingly, a cyclic derivative of this compound, 4-hydroxy-4-(4-chlorophenyl)-2-piperidone (III b), was found to increase high-density lipoprotein (HDL) levels in normolipemic rats [1]. This finding highlights the potential for structural modifications within this class of compounds to influence lipid metabolism through mechanisms that may differ from direct cholesterol biosynthesis inhibition.
Q4: How does the chemical environment influence the reactivity of isoleucine, a compound structurally related to this compound?
A4: Research on the deamination of isoleucine and its esters, which share structural similarities with this compound, reveals that reaction outcomes are influenced by the surrounding chemical environment [2]. Specifically, the presence of micelles, formed by varying the ester chain length or counterions, can alter the stereochemistry of substitution and rearrangement reactions. This highlights the importance of considering the microenvironment when studying the reactivity and potential biological interactions of compounds like this compound.
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